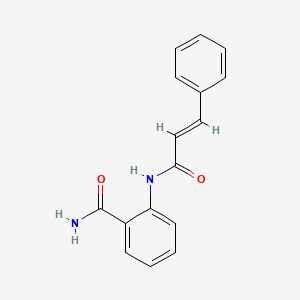

2-(cinnamoylamino)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(cinnamoylamino)benzamide, also known as CAB, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. CAB belongs to a class of compounds known as benzamides, which have been reported to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Properties

Research has shown that benzamide derivatives possess significant antimicrobial and antifungal activities. A study by Imramovský et al. (2011) explored a series of benzamide compounds, which demonstrated activities against mycobacterial, bacterial, and fungal strains, comparable with or higher than standard drugs like isoniazid, fluconazole, penicillin G, or ciprofloxacin (Imramovský et al., 2011).

Potential in Cancer Therapy

Benzamide derivatives have been identified as potential agents in cancer therapy. For instance, a study by Saito et al. (1999) demonstrated that a benzamide derivative, MS-27-275, showed significant antitumor activity against various human tumors, indicating its potential as a novel chemotherapeutic agent (Saito et al., 1999).

HDAC Inhibition

Histone deacetylase (HDAC) inhibitors are critical in epigenetic cancer therapy. A study by Mai et al. (2005) on cinnamyl-hydroxyamides (a class of benzamide derivatives) revealed potent HDAC inhibitory activities, suggesting their potential use in cancer treatment (Mai et al., 2005).

Dopamine Receptor Binding

Benzamide derivatives have been used in studies related to dopamine receptors in the brain. Martres et al. (1985) used a benzamide derivative to map dopamine D-2 receptors, contributing to our understanding of the physiological and pathological roles of cerebral dopamine receptors (Martres et al., 1985).

Photovoltaic Cell Enhancement

In materials science, benzamide derivatives have been explored for enhancing the performance of photovoltaic cells. Wang et al. (2016) demonstrated that benzylamine, a benzamide derivative, improved the moisture-resistance and electronic properties of perovskite films, thus enhancing solar cell efficiency (Wang et al., 2016).

Antidiabetic Potential

Cinnamaldehyde, related to cinnamoylamino benzamide, has been studied for its antidiabetic properties. Babu et al. (2007) found that cinnamaldehyde significantly decreased plasma glucose levels in diabetic rats, indicating its potential as an antidiabetic agent (Babu et al., 2007).

Safety and Hazards

Benzamide, the parent compound of “2-(cinnamoylamino)benzamide”, is harmful if swallowed and is suspected of causing genetic defects . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, and avoid dust formation .

Direcciones Futuras

The development of new anxiolytic drugs to replace those that have become ineffective or produce dangerous side effects is necessary to advance modern medicinal and pharmaceutical chemistry . The discovery, design, and development of economically lucrative and ecologically benign methods for preparing new anxiolytic drugs are necessary . The completed research optimized the synthetic method for 2-benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl) phenyl]benzamide, a derivative of o-benzoylaminobenzoic acid that should be considered a promising API with neuroprotective properties .

Propiedades

IUPAC Name |

2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c17-16(20)13-8-4-5-9-14(13)18-15(19)11-10-12-6-2-1-3-7-12/h1-11H,(H2,17,20)(H,18,19)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQILKLTVDIIKTK-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5576932.png)

![8-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5576944.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5576963.png)

![N-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B5576967.png)

![3-methyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5577005.png)

![3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5577017.png)

![4-[(dimethylamino)sulfonyl]-N-(4-ethoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5577021.png)

![ethyl 4-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5577027.png)

![2-allyl-9-L-threonyl-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5577028.png)

![2-[(3-ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]propanoic acid](/img/structure/B5577036.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5577040.png)